An In-depth Technical Guide to 6-Bromo-4-methylpyridazin-3(2H)-one: Synthesis, Properties, and Applications
An In-depth Technical Guide to 6-Bromo-4-methylpyridazin-3(2H)-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-4-methylpyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of specific experimental data for this precise isomer, this document synthesizes information from the broader class of pyridazinone derivatives to project its chemical structure, properties, reactivity, and potential applications. The guide covers plausible synthetic routes, expected spectroscopic characteristics, and key chemical reactions, with a focus on its utility as a scaffold in the development of novel therapeutic agents. The content is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering insights into the strategic design and utilization of this promising molecular framework.
Introduction to the Pyridazinone Scaffold
The pyridazinone ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] This six-membered ring containing two adjacent nitrogen atoms can be functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties.[3] Pyridazinone derivatives have demonstrated a wide spectrum of therapeutic potential, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[2][4] The introduction of a bromine atom and a methyl group, as in 6-Bromo-4-methylpyridazin-3(2H)-one, offers strategic advantages for further chemical modifications and targeted drug design.
Chemical Structure and Physicochemical Properties
While a specific CAS number for 6-Bromo-4-methylpyridazin-3(2H)-one is not readily found in major chemical databases, its structural isomer, 4-Bromo-6-methylpyridazin-3(2H)-one, is documented with CAS Number 954240-46-1.[5] For the purpose of this guide, we will focus on the title compound, 6-Bromo-4-methylpyridazin-3(2H)-one.
Structural Elucidation
The chemical structure of 6-Bromo-4-methylpyridazin-3(2H)-one consists of a pyridazin-3(2H)-one core. A bromine atom is substituted at the 6-position, and a methyl group is at the 4-position. The "(2H)" designation indicates that the nitrogen at the 2-position is saturated with a hydrogen atom, allowing for tautomerism.
Predicted Physicochemical Properties
Based on the general properties of related pyridazinone derivatives, the following physicochemical characteristics can be anticipated for 6-Bromo-4-methylpyridazin-3(2H)-one.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₅H₅BrN₂O |
| Molecular Weight | 189.01 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have limited solubility in water and better solubility in polar organic solvents like DMSO and DMF. |
| Tautomerism | Exists in equilibrium between the lactam (keto) and lactim (enol) forms, with the lactam form generally being more stable. |
Synthesis of Substituted Pyridazinones
The synthesis of the pyridazinone core is a well-established area of organic chemistry, with several reliable methods available. The most common approach involves the condensation of a γ-keto acid with hydrazine or its derivatives.[6]
General Synthetic Approach
A plausible and widely used method for the synthesis of 6-substituted-4-methylpyridazin-3(2H)-ones involves the reaction of a corresponding γ-keto acid with hydrazine hydrate.[1][6]
DOT Script for General Synthesis
Caption: General synthetic workflow for pyridazinone formation.
Proposed Experimental Protocol for 6-Bromo-4-methylpyridazin-3(2H)-one
This is a generalized protocol based on established literature for similar compounds and should be adapted and optimized.
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Preparation of the γ-Keto Acid Precursor: The synthesis would commence with a suitable precursor, such as a brominated and methylated γ-keto acid.
-
Cyclization Reaction:
-
Dissolve the γ-keto acid precursor in a suitable solvent, such as ethanol or acetic acid.
-
Add hydrazine hydrate to the solution.
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Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution or can be obtained after removal of the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
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Chemical Reactivity and Derivatization
The chemical reactivity of 6-Bromo-4-methylpyridazin-3(2H)-one is dictated by the functionalities present in the molecule: the bromo substituent, the reactive C-4 and C-5 positions, and the N-H group of the pyridazinone ring.
Reactions at the Bromine Substituent
The bromine atom at the 6-position is a versatile handle for introducing a wide range of substituents through cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[7][8] This reaction would involve the palladium-catalyzed coupling of 6-Bromo-4-methylpyridazin-3(2H)-one with various boronic acids or their esters.[9]
DOT Script for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura cross-coupling workflow.
The electron-deficient nature of the pyridazine ring, enhanced by the electron-withdrawing effect of the carbonyl group and the nitrogen atoms, makes the 6-position susceptible to nucleophilic aromatic substitution (SNAr).[10][11][12][13]
Proposed Experimental Protocol for SNAr:
-
Reaction Setup:
-
Dissolve 6-Bromo-4-methylpyridazin-3(2H)-one in a polar aprotic solvent such as DMF or DMSO.
-
Add the desired nucleophile (e.g., an amine, alkoxide, or thiol).
-
A base, such as potassium carbonate or triethylamine, may be required to facilitate the reaction.
-
-
Reaction Conditions:
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor by TLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration and purify by recrystallization or column chromatography.
-
N-Alkylation and N-Arylation
The nitrogen atom at the 2-position can be readily alkylated or arylated to introduce further diversity into the molecule.
Proposed Experimental Protocol for N-Alkylation:
-
Deprotonation:
-
Treat a solution of 6-Bromo-4-methylpyridazin-3(2H)-one in a suitable solvent (e.g., DMF) with a base such as sodium hydride (NaH) to generate the corresponding anion.
-
-
Alkylation:
-
Add an alkyl halide (e.g., methyl iodide, ethyl bromide) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
-
Spectroscopic Characterization
While specific spectra for 6-Bromo-4-methylpyridazin-3(2H)-one are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[14][15][16]
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - A singlet for the methyl group protons.- A singlet for the proton at the 5-position.- A broad singlet for the N-H proton, which is exchangeable with D₂O. |
| ¹³C NMR | - A signal for the methyl carbon.- Signals for the carbon atoms of the pyridazinone ring, including the carbonyl carbon at a downfield chemical shift.- The carbon bearing the bromine atom will also be observed. |
| IR Spectroscopy | - A characteristic C=O stretching vibration for the carbonyl group.- An N-H stretching vibration.- C-H stretching and bending vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound.- A characteristic isotopic pattern due to the presence of the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
Applications in Drug Discovery and Medicinal Chemistry
The 6-Bromo-4-methylpyridazin-3(2H)-one scaffold is a valuable starting point for the synthesis of a library of compounds with potential therapeutic applications. The diverse biological activities of pyridazinone derivatives suggest that this compound could be a precursor to novel drugs.[3][4]
-
Anti-inflammatory Agents: Pyridazinone derivatives have been investigated as inhibitors of various inflammatory mediators.[3]
-
Anticancer Agents: The pyridazinone core is present in several compounds with demonstrated anticancer activity.
-
Cardiovascular Drugs: Certain pyridazinones have shown potential as cardiovascular agents.[17]
The ability to functionalize the 6-position via cross-coupling or SNAr, and the 2-position via N-alkylation/arylation, provides a powerful platform for structure-activity relationship (SAR) studies to optimize biological activity.
Safety and Handling
While a specific safety data sheet for 6-Bromo-4-methylpyridazin-3(2H)-one is not available, general precautions for handling halogenated organic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
6-Bromo-4-methylpyridazin-3(2H)-one represents a promising, albeit currently under-characterized, molecular scaffold for the development of new chemical entities in drug discovery. This technical guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and potential for chemical derivatization based on the well-established chemistry of the pyridazinone class of compounds. The strategic positioning of the bromo and methyl groups offers multiple avenues for structural modification, making it an attractive building block for the synthesis of diverse compound libraries for biological screening. Further experimental investigation into the synthesis and reactivity of this specific isomer is warranted to fully unlock its potential in medicinal chemistry.
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